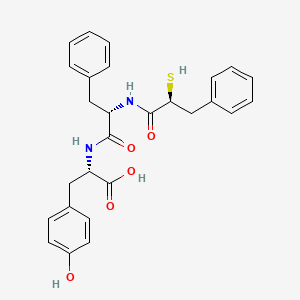

(2-Sulfanyl-3-phenylpropanoyl)-phe-tyr

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(2S)-3-Phenyl-2-sulfanylpropanoyl]-L-Phenylalanyl-L-Tyrosin ist eine Dipeptidverbindung, die aus zwei α-Aminosäuren besteht, die durch eine Peptidbindung miteinander verbunden sind. Die Verbindung hat die Summenformel C27H28N2O5S und ein Molekulargewicht von 492,587 Da .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[(2S)-3-Phenyl-2-sulfanylpropanoyl]-L-Phenylalanyl-L-Tyrosin beinhaltet typischerweise die Kupplung von geschützten Aminosäuren, gefolgt von Entschützungsschritten. Der Prozess beginnt mit der Schutz der Amino- und Carboxylgruppen der Aminosäuren, um unerwünschte Nebenreaktionen zu verhindern. Die geschützten Aminosäuren werden dann unter Verwendung von Peptidkupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) oder N,N'-Diisopropylcarbodiimid (DIC) in Gegenwart einer Base wie N-Methylmorpholin (NMM) gekoppelt. Nach der Kupplungsreaktion werden die Schutzgruppen unter sauren oder basischen Bedingungen entfernt, um das gewünschte Dipeptid zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von N-[(2S)-3-Phenyl-2-sulfanylpropanoyl]-L-Phenylalanyl-L-Tyrosin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Peptidsynthesizern, die eine effiziente und hochdurchsatzfähige Synthese von Peptiden ermöglichen. Die Verwendung der Festphasenpeptidsynthese (SPPS) ist in industriellen Umgebungen weit verbreitet, bei der das Peptid auf einem festen Träger aufgebaut und nach der Synthese vom Träger abgespalten wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[(2S)-3-Phenyl-2-sulfanylpropanoyl]-L-Phenylalanyl-L-Tyrosin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Sulfanyl-Gruppe kann oxidiert werden, um ein Sulfoxid oder Sulfon zu bilden.

Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden.

Substitution: Die Phenylgruppen können elektrophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid (H2O2) oder m-Chlorperbenzoesäure (m-CPBA) können für Oxidationsreaktionen verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Alkohole.

Substitution: Bromierte oder nitrierte aromatische Verbindungen.

Wissenschaftliche Forschungsanwendungen

N-[(2S)-3-Phenyl-2-sulfanylpropanoyl]-L-Phenylalanyl-L-Tyrosin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung der Peptidsynthese und Peptidbindungsbildung verwendet.

Biologie: Wird auf seine potenzielle Rolle in Protein-Protein-Wechselwirkungen und Enzyminhibition untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, darunter als Medikamentenkandidat für die gezielte Ansteuerung spezifischer Enzyme oder Rezeptoren.

Wirkmechanismus

Der Wirkmechanismus von N-[(2S)-3-Phenyl-2-sulfanylpropanoyl]-L-Phenylalanyl-L-Tyrosin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an die aktive Stelle von Enzymen binden und deren Aktivität hemmen, indem sie den Zugang des Substrats blockiert. Darüber hinaus kann sie mit Rezeptoren auf der Zelloberfläche interagieren und Signaltransduktionswege und zelluläre Reaktionen modulieren .

Wirkmechanismus

The mechanism of action of N-[(2S)-3-Phenyl-2-sulfanylpropanoyl]-L-phenylalanyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-[(2S)-3-Phenyl-2-sulfanylpropanoyl]-L-Phenylalanyl-L-Alanin: Ähnlicher Aufbau, aber mit Alanin anstelle von Tyrosin.

N-[(2S)-3-Phenyl-2-sulfanylpropanoyl]-L-Phenylalanyl-L-Phenylalanin: Ähnlicher Aufbau, aber mit Phenylalanin anstelle von Tyrosin.

Einzigartigkeit

N-[(2S)-3-Phenyl-2-sulfanylpropanoyl]-L-Phenylalanyl-L-Tyrosin ist aufgrund des Vorhandenseins sowohl einer Sulfanyl-Gruppe als auch eines Tyrosin-Restes einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Die Sulfanyl-Gruppe ermöglicht spezifische Oxidations- und Reduktionsreaktionen, während der Tyrosin-Rest Möglichkeiten für elektrophile aromatische Substitutionsreaktionen bietet .

Eigenschaften

Molekularformel |

C27H28N2O5S |

|---|---|

Molekulargewicht |

492.6 g/mol |

IUPAC-Name |

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C27H28N2O5S/c30-21-13-11-20(12-14-21)16-23(27(33)34)29-25(31)22(15-18-7-3-1-4-8-18)28-26(32)24(35)17-19-9-5-2-6-10-19/h1-14,22-24,30,35H,15-17H2,(H,28,32)(H,29,31)(H,33,34)/t22-,23-,24-/m0/s1 |

InChI-Schlüssel |

GIVBBFGMRNXKPE-HJOGWXRNSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)S |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CC3=CC=CC=C3)S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,8S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776979.png)

![2-[4-[[(S)-1-[[(S)-2-[[(RS)-3,3,3-Trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin-1-YL-]carbonyl]-2-methylpropyl]aminocarbonyl]benzoylamino]acetic acid](/img/structure/B10776990.png)

![(2R,3R,4R,5S,6S)-5-[(2S,3R,4R,5S,6S)-5-[(2S,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,2R,3R,4S,5S)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B10776992.png)

![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2R)-1-hydroxy-3-(4-nitrophenoxy)propan-2-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777008.png)

![Adenosine-5'-[beta, gamma-methylene]tetraphosphate](/img/structure/B10777013.png)

![[2,3,4-Trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777036.png)